5-(4-Chlorophenyl)-7-ethoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
Its structure combines a pyrazolo[1,5-c][1,3]benzoxazine core with substituents at positions 5-(4-chlorophenyl), 7-ethoxy, and 2-phenyl. The six-membered benzoxazine ring (compared to larger benzoxazepine analogs) enhances steric compatibility with target proteins like butyrylcholinesterase (BuChE), as demonstrated by molecular docking studies (PDB 1P0I) . The 4-chlorophenyl and ethoxy groups are hypothesized to optimize hydrophobic interactions and metabolic stability, respectively, making this compound a candidate for neurodegenerative disease therapeutics.
Properties
Molecular Formula |
C24H21ClN2O2 |
|---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-7-ethoxy-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C24H21ClN2O2/c1-2-28-22-10-6-9-19-21-15-20(16-7-4-3-5-8-16)26-27(21)24(29-23(19)22)17-11-13-18(25)14-12-17/h3-14,21,24H,2,15H2,1H3 |
InChI Key |
MMERVNWSGQXRKE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-7-ethoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of N-(2-alkynyl)aryl benzamides under gold(I)-catalyzed conditions . The reaction proceeds via a 6-exo-dig cyclization pathway, yielding the desired heterocycle in modest to good chemical yields under mild reaction conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, solvent-free microwave thermolysis has been explored as an efficient and environmentally friendly method for synthesizing similar benzoxazine derivatives .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-7-ethoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-7-ethoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in disease processes. For example, its antitumor activity may be attributed to its ability to inhibit DNA-binding proteins or enzymes involved in cell proliferation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in the Benzoxazine Core
Key analogs differ in substituents at positions 5, 7, and 2, influencing biological activity and physicochemical properties:
Structural Insights :
- Ring Size : Replacement of benzoxazepine (7-membered) with benzoxazine (6-membered) in the target compound reduces conformational flexibility, improving target affinity .
- Alkoxy Groups : Ethoxy at position 7 balances lipophilicity and metabolic stability better than methoxy (e.g., ), which may undergo faster demethylation .
Pharmacokinetic and Bioavailability Profiles
Synthetic analogs were evaluated using Lipinski’s and Veber’s rules ():
| Compound Type | Molecular Weight (g/mol) | H-Bond Donors | H-Bond Acceptors | LogP | Bioavailability Score |
|---|---|---|---|---|---|
| Target Compound | ~400 | 0 | 5 | 3.2 | 0.55 |
| 7-Methoxy derivatives | ~390–420 | 0 | 5–6 | 3.5–4.0 | 0.45–0.50 |
| Spirocyclohexane derivatives | ~430 | 0 | 5 | 4.1 | 0.40 |
Biological Activity
5-(4-Chlorophenyl)-7-ethoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a dihydropyrazolo framework and a benzoxazine moiety. Its molecular formula is C20H20ClN3O2, indicating the presence of chlorine and ethoxy groups which may influence its biological activity.
Antimicrobial Properties
Research has indicated that compounds similar to 5-(4-Chlorophenyl)-7-ethoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine exhibit antimicrobial properties. A study focusing on related pyrazolo compounds showed significant antifungal activity against various strains of fungi, including Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentration (MIC) values ranging from 0.03 to 2 μg/mL . This suggests that the compound may share similar antimicrobial properties.
Anti-inflammatory Activity
The anti-inflammatory potential of benzoxazine derivatives has been documented extensively. A study highlighted the anti-inflammatory effects of related compounds in in vivo models, demonstrating their ability to reduce inflammation markers effectively. The mechanism was attributed to the inhibition of pro-inflammatory cytokines and modulation of immune responses .
Research Findings
Case Studies
In a recent case study involving a series of benzoxazine derivatives, researchers synthesized multiple analogs and evaluated their biological activities. One derivative exhibited an IC50 value of 0.27 µM against certain cancer cell lines, indicating potent anticancer activity . While direct studies on 5-(4-Chlorophenyl)-7-ethoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine are scarce, these findings provide insight into the potential efficacy of structurally similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
